2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridoindole and a cinnolinone moiety. These structural features contribute to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves multiple steps, including the formation of the pyridoindole and cinnolinone cores, followed by their coupling. The synthetic route typically starts with the preparation of the pyridoindole intermediate through a series of reactions such as cyclization and functional group modifications. The cinnolinone moiety is then synthesized separately, often involving cyclization reactions as well. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts, to form the desired compound .
Chemical Reactions Analysis
2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer.
Mechanism of Action
The mechanism of action of 2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can be compared with other similar compounds, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share the pyridoindole core and exhibit similar biological activities, but differ in their substitution patterns and additional functional groups.
Cinnolinone derivatives: Compounds with the cinnolinone core may have different substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[2-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H24N4O3/c1-29-15-6-7-19-16(11-15)17-12-25(9-8-20(17)23-19)22(28)13-26-21(27)10-14-4-2-3-5-18(14)24-26/h6-7,10-11,23H,2-5,8-9,12-13H2,1H3 |
InChI Key |
HNLSKZQGYVKNCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CN4C(=O)C=C5CCCCC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.